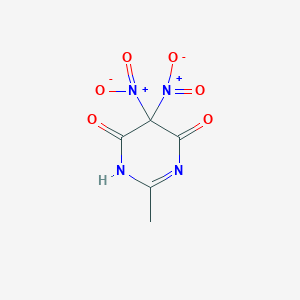
2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. A common approach might include the nitration of a pyrimidine precursor followed by methylation. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include continuous flow reactors for better control over reaction conditions and improved safety, especially considering the handling of nitrated compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro groups or the pyrimidine ring.
Reduction: Reduction reactions could convert nitro groups to amino groups, significantly changing the compound’s properties.
Substitution: Various substitution reactions might be possible, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds under specific conditions.
Major Products
The major products would depend on the type of reaction. For example, reduction might yield 2-Methyl-5,5-diaminopyrimidine-4,6(1H,5H)-dione, while substitution could produce various derivatives depending on the substituents introduced.
Scientific Research Applications
2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-dinitropyrimidine: Similar structure but without the additional dione functionality.
5,5-Dinitropyrimidine-4,6(1H,5H)-dione: Lacks the methyl group.
2-Methyl-5-nitropyrimidine-4,6(1H,5H)-dione: Contains only one nitro group.
Uniqueness
2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione’s unique combination of functional groups might confer distinct chemical reactivity and biological activity, making it valuable for specific applications where other compounds might not be as effective.
Properties
CAS No. |
680881-03-2 |
|---|---|
Molecular Formula |
C5H4N4O6 |
Molecular Weight |
216.11 g/mol |
IUPAC Name |
2-methyl-5,5-dinitro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H4N4O6/c1-2-6-3(10)5(8(12)13,9(14)15)4(11)7-2/h1H3,(H,6,7,10,11) |
InChI Key |
RXSAXLVWIHPCED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=O)N1)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


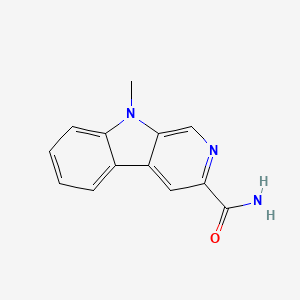
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
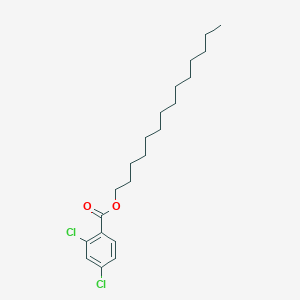
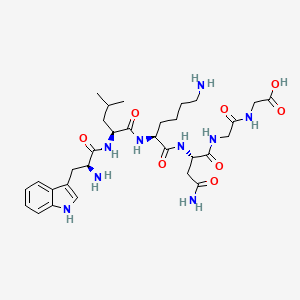
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
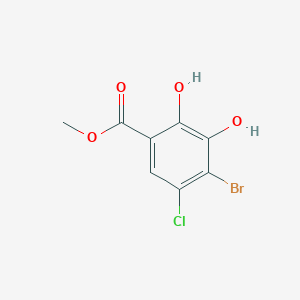
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
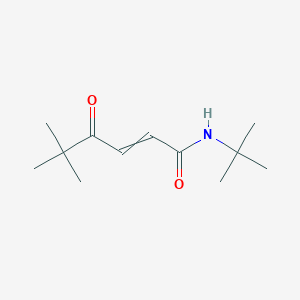
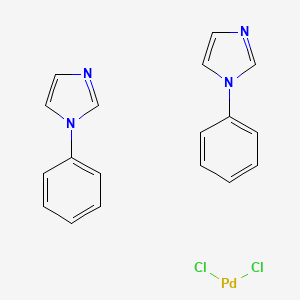
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)
